molecular formula C16H19ClN4O4S B11269572 ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B11269572
M. Wt: 398.9 g/mol
InChI Key: BLNVCMIFDFUIQA-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the sulfonyl group: The pyrazole derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of the piperazine moiety: The resulting sulfonyl pyrazole is then reacted with 3-chlorophenylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate: Differing by the position of the chlorine atom on the phenyl ring.

    Ethyl 5-{[4-(3-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate: Differing by the substitution of a fluorine atom instead of chlorine.

Properties

Molecular Formula

C16H19ClN4O4S

Molecular Weight

398.9 g/mol

IUPAC Name

ethyl 5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C16H19ClN4O4S/c1-2-25-16(22)14-11-18-19-15(14)26(23,24)21-8-6-20(7-9-21)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,18,19)

InChI Key

BLNVCMIFDFUIQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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